molecular formula C12H21NO4 B1441259 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid CAS No. 885271-17-0

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

Cat. No. B1441259
M. Wt: 243.3 g/mol
InChI Key: MBHLTXJJVQMUHJ-UHFFFAOYSA-N
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Description

“3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1822533-03-8 . It has a molecular weight of 301.34 . It is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO6/c1-14(2,3)21-13(19)15-8-9(5-6-11(16)17)7-10(15)12(18)20-4/h9-10H,5-8H2,1-4H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.34 . It is typically in powder form and is stored at 4 degrees Celsius .

Scientific Research Applications

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes
    • Field : Organic Chemistry
    • Application Summary : This compound is used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes . The deprotection process is crucial in the formation of complex, functionally diverse structures .
    • Method of Application : The deprotection process involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
    • Results : The method was successfully applied to various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental release .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLTXJJVQMUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721059
Record name 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid

CAS RN

885271-17-0
Record name 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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